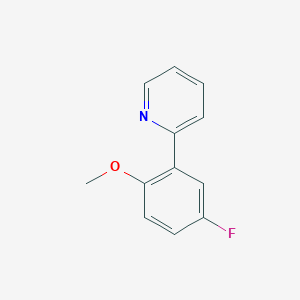

2-(5-Fluoro-2-methoxyphenyl)pyridine

Description

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKHNECDENUJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Pyridine Derivatives in Contemporary Organic Chemistry

Fluorinated pyridine (B92270) derivatives represent a critically important class of compounds in modern organic chemistry, largely due to the profound effects that fluorine substitution has on the parent pyridine ring. nih.gov The incorporation of fluorine, the most electronegative element, can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov These changes include modifications in acidity/basicity, dipole moment, metabolic stability, and lipophilicity. mdpi.com

The carbon-fluorine bond is exceptionally strong, contributing to the enhanced thermal and chemical stability of these compounds. nih.govnbinno.com This stability is particularly advantageous in pharmaceutical and agrochemical applications, as it can prevent metabolic degradation of a drug or pesticide, leading to a longer biological half-life. nih.gov In medicinal chemistry, the pyridine scaffold itself is a "privileged" structure, found in numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding. rsc.orgresearchgate.net When fluorinated, the pyridine ring's electronic properties are modified, which can enhance binding affinity to biological targets and improve membrane permeability. researchgate.netontosight.ai

Beyond pharmaceuticals, fluorinated pyridines are instrumental in materials science. Their unique electronic characteristics make them suitable for creating advanced materials such as high-performance polymers, liquid crystals, and components for organic light-emitting diodes (OLEDs). nbinno.comontosight.ai The synthesis of these derivatives often involves nucleophilic aromatic substitution, where fluorine can act as a good leaving group, or through the functionalization of pre-fluorinated pyridine rings. nih.govwikipedia.org This chemical versatility allows chemists to use fluorinated pyridines as versatile intermediates for constructing more complex molecular architectures. nih.gov

Overview of the 5 Fluoro 2 Methoxyphenyl Moiety in Diverse Molecular Scaffolds

The 5-fluoro-2-methoxyphenyl moiety is a significant structural unit employed in the design of complex organic molecules, particularly in the field of medicinal chemistry. This group combines the electronic effects of a fluorine atom with the steric and electronic influence of a methoxy (B1213986) group on a phenyl ring. The fluorine atom at the 5-position acts as a weak electron-withdrawing group and can form hydrogen bonds, while the ortho-methoxy group can influence the conformation of the molecule and its interaction with biological targets.

The strategic placement of fluorine and methoxy groups can fine-tune a molecule's properties. Fluorine can block metabolic oxidation at the para-position, thereby increasing the metabolic stability and bioavailability of a drug candidate. The methoxy group, being a potential site for O-demethylation, can also be a point of metabolic activity, but its primary role is often to orient the molecule within a receptor's binding pocket. The combination of these two substituents on a phenyl ring provides a versatile scaffold for chemists to modulate lipophilicity, electronic distribution, and metabolic pathways in the design of new chemical entities.

Research Trajectories and Interdisciplinary Relevance of This Compound Class

Strategies for Pyridine Ring Construction and Functionalization

The introduction of a fluorine atom onto a pyridine ring is a key step in the synthesis of many pharmaceutical intermediates. This can be achieved through several distinct strategies, including direct fluorination or by building the ring with the fluorine atom already incorporated.

Electrophilic fluorination is a powerful method for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serve as a source of an electrophilic fluorine atom ("F+"). numberanalytics.com This method is particularly effective for fluorinating substrates that are activated towards electrophilic attack. numberanalytics.com

In the context of pyridine synthesis, electrophilic fluorination is often applied to activated pyridine precursors, such as dihydropyridines. For example, new fluorinated 3,6-dihydropyridines have been successfully synthesized by reacting 1,2-dihydropyridines with Selectfluor®. nih.govnih.gov These fluorinated dihydropyridine (B1217469) intermediates can then be readily converted to the corresponding aromatic fluoropyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. nih.govnih.gov This two-step sequence allows for the regioselective installation of fluorine, which might be difficult to achieve by other means. Research has also demonstrated the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor® in an aqueous medium, highlighting the versatility of this reagent. acs.org

Table 1: Examples of Electrophilic Fluorination in Pyridine Systems

| Starting Material | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | Not specified | nih.govnih.gov |

| 3-Fluoro-3,6-dihydropyridines | (self-elimination in CDCl3) | Fluoropyridines | 72-91 | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluoropyridines. nih.gov This approach involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated pyridine ring by a fluoride anion. The pyridine ring's nitrogen atom is inherently electron-withdrawing, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. scispace.comresearchgate.net

The reaction of 2- or 4-halopyridines is a common site-specific method for synthesizing substituted pyridines. acs.org Fluoropyridines exhibit higher reactivity in SNAr reactions compared to their chloro- or bromo-analogues; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for milder reaction conditions. nih.govacs.org A good leaving group, such as a nitro group, can be displaced by a fluoride anion (e.g., from CsF or KF) to yield the corresponding fluoropyridine. scispace.comnih.gov For example, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in 38% yield by heating with CsF in dry DMSO. nih.gov

Ring Opening and Closing Cascade (ROCC) mechanisms represent a sophisticated strategy for the synthesis and derivatization of heterocyclic compounds, including pyridines. This approach involves the ring opening of a precursor heterocycle, followed by a rearrangement and subsequent ring closure to form a new, often more complex, pyridine derivative.

One classic example that embodies this principle is the Zincke reaction, where pyridinium (B92312) salts react with amines to form ring-opened intermediates known as Zincke aldehydes. acs.org These highly reactive donor-acceptor dienes can then undergo various transformations, including pericyclic cascade reactions, to construct new heterocyclic systems. acs.org While not a direct synthesis of the title compound, this methodology showcases how existing heterocyclic rings can be used as synthons for building substituted pyridines. acs.org More recent strategies have utilized isoxazoles as precursors which, through a ROCC mechanism, can be converted into substituted pyridine derivatives. researchgate.net Such methods provide novel synthetic routes to pyridine structures that may be difficult to access through more traditional linear syntheses. researchgate.net

Carbon-Carbon Bond Formation Methodologies

The central challenge in synthesizing this compound is the construction of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the preeminent methods for achieving this transformation.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C(sp²)–C(sp²) bonds. cdnsciencepub.com The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or sulfonate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 2-arylpyridines, this would involve coupling a pyridyl-organoboron species with an aryl halide, or vice-versa.

The synthesis of 2-arylpyridines has been successfully achieved by coupling pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters. cdnsciencepub.comnih.govclaremont.edu These reactions can be performed using catalysts like Pd(dppf)Cl₂, often in a solvent such as dioxane, and require a base like sodium phosphate (B84403) (Na₃PO₄). cdnsciencepub.com Yields for these couplings can range from modest to good (5-89%), depending on the specific substrates and reaction conditions. cdnsciencepub.comclaremont.edu The development of catalyst systems based on Pd₂(dba)₃ and specialized phosphine (B1218219) or phosphite (B83602) ligands has been crucial for efficiently coupling 2-pyridyl nucleophiles, which can be challenging substrates. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling to form 2-Arylpyridines

| Pyridine Substrate | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| PyFluor | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Varies | cdnsciencepub.com |

| PyFluor | Hetero(aryl) boronic esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | claremont.eduresearchgate.net |

While not directly used to form the C-C bond of the title compound, the Buchwald-Hartwig amination is a critical palladium-catalyzed cross-coupling reaction for synthesizing analogues and derivatives containing C-N bonds. libretexts.org This reaction forms an aromatic amine from an aryl halide (or sulfonate) and an amine, and it is indispensable for creating libraries of related compounds for structure-activity relationship studies. researchgate.netacsgcipr.org

The synthesis of N-aryl-pyrimidin-2-amine derivatives, for example, has been accomplished using Buchwald-Hartwig conditions. nih.gov A typical reaction setup involves a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II) or Pd₂(dba)₃), a phosphine ligand (e.g., xantphos), and a base (e.g., sodium tert-butoxide) in a solvent like toluene. researchgate.netnih.gov This methodology provides an expedient route to a wide variety of secondary and tertiary aminopyridines, which are otherwise difficult to synthesize. nih.gov The reaction is highly general and can be applied to various amines and aryl halides, making it a powerful tool for derivatizing pyridine-containing scaffolds. acsgcipr.org

Derivatization and Scaffold Expansion from Pyridine Precursors

The construction of the this compound scaffold and its analogues frequently begins with a pre-functionalized pyridine ring. nih.gov Common starting materials include 2-halopyridines, which serve as versatile electrophilic partners in cross-coupling reactions. These reactions allow for the introduction of the desired aryl group at the 2-position of the pyridine ring.

One of the most powerful and widely used methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction couples a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with a suitably substituted phenylboronic acid, such as (5-fluoro-2-methoxyphenyl)boronic acid. The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields of the desired 2-arylpyridine product. researchgate.net The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent system. For instance, the coupling of 2- or 3-halopyridines with phenylboronic acid has been studied under various conditions, with findings indicating that the yields for 3-halopyridines are often higher than for their 2-halo counterparts. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

| Entry | Halopyridine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 70.0 | researchgate.net |

| 2 | 3-Bromopyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | >95.0 | researchgate.net |

| 3 | 2-Chloropyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | <10.0 | researchgate.net |

| 4 | 3-Chloropyridine | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 65.0 | researchgate.net |

Beyond the initial coupling, further derivatization of the 2-arylpyridine scaffold can be achieved through various reactions. For instance, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles at different positions on the pyridine or the newly introduced aryl ring, provided a suitable halide or triflate is present. wikipedia.orgacsgcipr.org This reaction is instrumental in the synthesis of a diverse library of analogues with potential applications in drug discovery. nih.gov The choice of palladium catalyst and ligand is crucial for the success of these amination reactions, with sterically hindered phosphine ligands often providing superior results. rug.nl

Scaffold hopping is another advanced strategy employed in medicinal chemistry to generate novel analogues. nih.gov This approach involves modifying the core pyridine structure to create related but distinct heterocyclic systems. For example, a pyridine-annulated purine (B94841) scaffold was developed through a scaffold-hopping and hybridization strategy, leading to the discovery of novel apoptotic anticancer agents. researchgate.net Such modifications can lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Radiosynthesis Approaches for Positron Emission Tomography (PET) Imaging Ligands

The development of radiolabeled analogues of this compound is crucial for their evaluation as potential Positron Emission Tomography (PET) imaging agents. nih.govopenmedscience.com PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes. frontiersin.org The short-lived positron-emitting isotopes, primarily fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) and carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min), are the most commonly used radionuclides for this purpose. diva-portal.orgdiva-portal.org

The radiosynthesis of these tracers requires rapid and efficient labeling methods due to the short half-lives of the isotopes. For ¹⁸F-labeling of the this compound scaffold, a common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. nih.gov For instance, a nitro or a trimethylammonium group on the phenyl ring can be displaced by [¹⁸F]fluoride under heating in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com Copper-mediated radiofluorination of boronic acid pinacol ester precursors has also emerged as a valuable technique for the synthesis of ¹⁸F-labeled aryl fluorides. mdpi.com

For the introduction of a [¹¹C]methyl group to form the methoxy moiety, the most common method is the O-methylation of a corresponding hydroxy precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govbiorxiv.org This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the radiolabeled methylating agent. For example, the radiosynthesis of [¹¹C]PHXY, a PET imaging agent for monoamine oxidases, was improved by developing a one-step methylation procedure. nih.gov Similarly, a viable PET ligand for the metabotropic glutamate (B1630785) receptor 2 (mGlu2), 4-(2-fluoro-4-[¹¹C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, was synthesized via O-[¹¹C]methylation of the corresponding phenol (B47542) precursor with [¹¹C]CH₃I. nih.gov

The development of these radiosynthetic methods is critical for the preclinical and clinical evaluation of novel PET tracers based on the this compound scaffold.

Table 2: Radiosynthesis of PET Ligands with Related Structural Motifs

| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |

|---|---|---|---|---|---|

| [¹¹C]PHXY | Desmethyl tetrahydropyridine | [¹¹C]MeOTf methylation | 13.4% (non-decay-corrected) | Not Reported | nih.gov |

| [¹⁸F]PPY2 | Boronic acid pinacol ester | Copper-mediated [¹⁸F]fluorination | 12 ± 4% (EOB) | 50-80 GBq/µmol (EOS) | mdpi.com |

| [¹¹C]MG2-1812 | Phenol precursor | O-[¹¹C]methylation with [¹¹C]CH₃I | High | High | nih.gov |

| [¹¹C]3MeO4AP | 3-Hydroxy-4-aminopyridine | [¹¹C]methylation with [¹¹C]CH₃I | 15 ± 4% (non-decay corrected) | 1.4 ± 0.1 Ci/µmol | biorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for each proton in this compound, are not available in the searched resources. A detailed analysis and assignment of proton signals cannot be performed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A complete set of ¹³C NMR data, detailing the chemical shifts for each carbon atom in the molecule, is not available. This prevents a thorough analysis of the carbon skeleton and the electronic effects of the substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Specific ¹⁹F NMR data, which would provide the chemical shift and coupling constants for the fluorine atom on the phenyl ring, could not be located. This information is crucial for confirming the fluorine's chemical environment.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound is not available. These techniques are essential for unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data, which would detail the characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in this compound, could not be found. This includes stretching and bending vibrations for C-F, C-O, aromatic C-H, and C=N bonds.

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. A Raman spectrum of this compound would be expected to show a series of characteristic peaks corresponding to the vibrational modes of its constituent functional groups.

Key vibrational modes would include:

Pyridine Ring Vibrations: Bands associated with the C-C and C-N stretching and bending modes of the pyridine ring.

Phenyl Ring Vibrations: Characteristic stretching and bending modes of the benzene (B151609) ring.

C-F Vibration: A distinct band corresponding to the carbon-fluorine stretching vibration.

C-O-C (Methoxy) Vibrations: Asymmetric and symmetric stretching modes of the ether linkage.

C-H Vibrations: Aromatic and methyl C-H stretching and bending modes.

A data table, such as the one below, would typically be populated with experimentally observed Raman shifts (in cm⁻¹) and their corresponding vibrational assignments.

| Observed Raman Shift (cm⁻¹) | Vibrational Assignment |

| Data Not Available | Pyridine ring breathing |

| Data Not Available | Phenyl ring stretching |

| Data Not Available | C-F stretch |

| Data Not Available | CH₃ rock/stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum for this compound would likely be characterized by absorptions in the ultraviolet region, arising from π → π* and n → π* transitions within the aromatic pyridine and phenyl rings. The conjugation between the two rings would influence the position and intensity of the absorption maxima (λmax). The solvent used for analysis can also cause shifts in these absorptions.

A typical data table for UV-Vis analysis would include:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |

| Data Not Available | Data Not Available | Data Not Available | π → π / n → π** |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry (MS): An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The spectrum would also display various fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways would involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage at the bond connecting the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₂H₁₀FNO).

A summary of expected mass spectrometry data would be presented as follows:

| Technique | m/z Value | Assignment | Relative Intensity (%) |

| HRMS | Data Not Available (Calculated: 203.0746) | [M]⁺ (C₁₂H₁₀FNO) | Data Not Available |

| MS | Data Not Available | [M-CH₃]⁺ | Data Not Available |

| MS | Data Not Available | [M-OCH₃]⁺ | Data Not Available |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the dihedral angle between the pyridine and fluoromethoxyphenyl rings. This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state.

A crystallographic data table would summarize the key structural parameters:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Crystal Engineering and Supramolecular Assembly Analysis

Analysis of the crystal packing would reveal the intermolecular interactions that govern the formation of the solid-state structure. In the case of this compound, interactions such as C-H···F, C-H···O, or C-H···N hydrogen bonds, as well as π-π stacking between the aromatic rings, would be investigated. Understanding this supramolecular assembly is crucial in the field of crystal engineering, as it influences the material's physical properties, such as melting point and solubility.

While the analytical framework for characterizing this compound is well-established, the specific experimental data required to complete a thorough scientific profile of this compound is currently absent from the accessible scientific literature. The synthesis and detailed characterization of this molecule would represent a novel contribution to the field, providing the necessary data to populate the analytical tables presented in this outline.

Computational Quantum Chemical Analyses of 2 5 Fluoro 2 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular structures. nih.govnih.gov The optimization of the molecular geometry of 2-(5-Fluoro-2-methoxyphenyl)pyridine is typically performed using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set like 6-311++G(d,p). nih.govajchem-a.com This process systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface, which corresponds to the most stable molecular structure. ajchem-a.com

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-F | 1.352 | C-C-F | 118.5 |

| C-O (methoxy) | 1.368 | C-O-C (methoxy) | 117.8 |

| C-N (pyridine) | 1.335 | C-N-C (pyridine) | 117.2 |

| C(phenyl)-C(pyridine) | 1.485 | C(phenyl)-C(phenyl)-C(pyridine) | 121.0 |

| Dihedral Angle (°) | |||

| C(pyridine)-C(phenyl)-C-C | 51.4 |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. ajchem-a.comnumberanalytics.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. numberanalytics.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich methoxyphenyl ring, while the LUMO is likely concentrated on the electron-accepting pyridine (B92270) ring. wuxibiology.com From the HOMO and LUMO energies, other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further quantify the molecule's reactivity.

| Property | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de The MEP surface illustrates the electrostatic potential experienced by a positive test charge, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net

The MEP map is color-coded to represent different potential values. Regions with a negative potential, shown in red, are electron-rich and are the most likely sites for electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net For this compound, the MEP map would likely show the most negative potential (red) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. researchgate.net The most positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure and intramolecular interactions within a molecule. uni-muenchen.dewisc.edu This method investigates charge transfer, electron delocalization, and hyperconjugative interactions by examining all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Carom-Carom) | 22.5 |

| LP (2) O | π* (Carom-Carom) | 28.1 |

| LP (3) F | σ* (Carom-Carom) | 4.8 |

| π (Carom-Carom) | π* (Carom-N) | 18.3 |

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net These calculations determine the frequencies of the 3N-6 normal modes of vibration for a non-linear molecule, along with their corresponding IR intensities and Raman activities. researchgate.net

The theoretical vibrational spectrum provides a powerful tool for interpreting experimental data. By comparing the calculated frequencies with the bands observed in experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. jocpr.comcore.ac.uk It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which generally leads to excellent agreement between theoretical and experimental spectra. core.ac.uk For this compound, the simulated spectra would show characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H, C=N, C-O, and C-F bonds.

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity | Raman Activity |

|---|---|---|---|---|

| C-H stretch (aromatic) | 3150 | 3024 | Moderate | Strong |

| C-H stretch (methoxy) | 3015 | 2894 | Weak | Moderate |

| C=N/C=C stretch (ring) | 1610 | 1546 | Strong | Strong |

| C-O stretch (asymmetric) | 1265 | 1214 | Very Strong | Weak |

| C-F stretch | 1240 | 1190 | Strong | Weak |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zamdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. mdpi.com For this compound, TD-DFT calculations can elucidate the nature of its UV-Vis absorption bands, which are typically associated with π→π* and n→π* transitions within the aromatic rings.

The theoretical UV-Vis spectrum is generated by simulating the absorption intensity versus wavelength. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) provide a theoretical fingerprint of the molecule's electronic behavior. mdpi.com These calculations are often performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p). mdpi.com The results can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions. scielo.org.za For instance, the main absorption bands can be attributed to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher-energy unoccupied orbitals.

A hypothetical TD-DFT calculation for this compound might yield the following data, illustrating the expected electronic transitions:

Table 1: Hypothetical TD-DFT Results for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| 4.52 | 274 | 0.25 | HOMO -> LUMO |

| 5.15 | 241 | 0.18 | HOMO-1 -> LUMO |

| 5.68 | 218 | 0.32 | HOMO -> LUMO+1 |

Computed NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. worktribe.com This method, typically employed within the framework of Density Functional Theory (DFT), allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in the structural elucidation and confirmation of the molecule.

For this compound, GIAO calculations would be performed on the optimized molecular geometry. The computed isotropic shielding values for each nucleus are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to obtain the chemical shifts. The accuracy of the predicted shifts is dependent on the chosen functional and basis set. worktribe.comresearchgate.net Comparing the theoretical and experimental NMR spectra can help to resolve ambiguities in signal assignments and provide a deeper understanding of the electronic environment of each atom in the molecule.

Below is a table presenting hypothetical computed NMR chemical shifts for this compound, showcasing the type of data obtained from GIAO calculations.

Table 2: Hypothetical Computed NMR Chemical Shifts (ppm) for this compound

| Atom | Computed Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H (pyridine ring) | 7.5 - 8.2 |

| H (phenyl ring) | 6.9 - 7.3 |

| H (methoxy group) | 3.9 |

| ¹³C NMR | |

| C (pyridine ring) | 120 - 150 |

| C (phenyl ring) | 110 - 160 |

| C (methoxy group) | 56 |

| ¹⁹F NMR | |

| F | -115 |

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent medium can significantly influence the molecular conformation and electronic properties of a solute. mdpi.com Computational studies on the effect of different solvents on this compound can be performed using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous dielectric medium, allowing for the investigation of how solvent polarity affects the molecule's geometry, dipole moment, and electronic spectra. mdpi.com

For a molecule like this compound, which possesses a degree of rotational freedom between the pyridine and phenyl rings, the dihedral angle is a key conformational parameter. In different solvents, the stabilization of the ground and excited states can vary, leading to changes in this dihedral angle. This, in turn, can affect the electronic conjugation between the two aromatic systems. mdpi.com Furthermore, solvatochromism, the change in the color of a substance when dissolved in different solvents, can be computationally investigated by performing TD-DFT calculations in the presence of various solvent models. mdpi.com These studies can predict whether the absorption bands will undergo a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.com The NLO properties of a molecule, such as this compound, can be theoretically evaluated using quantum chemical calculations. These calculations focus on determining the molecular polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of a molecule's NLO response. journaleras.com

DFT calculations, often using functionals like B3LYP, are employed to compute these properties. A large value of the first-order hyperpolarizability suggests that the molecule has significant NLO activity. journaleras.com The presence of electron-donating (methoxy) and electron-withdrawing (fluoro and pyridine nitrogen) groups can create an intramolecular charge transfer system, which is a common feature in molecules with high NLO responses. The computed values can be compared to those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. journaleras.com

The table below shows hypothetical NLO properties for the title compound.

Table 3: Hypothetical NLO Properties of this compound

| Property | Computed Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 15 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 300 x 10⁻³² esu |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.comrjptonline.org This method is crucial in drug discovery and design for understanding the binding mode and affinity of a potential drug candidate. For this compound, molecular docking studies can be performed to explore its potential as an inhibitor for various biological targets. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. rjptonline.org The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. mdpi.com These insights are invaluable for understanding the mechanism of action and for the rational design of more potent analogs. For example, docking this compound against a kinase could reveal interactions that suggest its potential as a kinase inhibitor. rjptonline.org

Coordination Chemistry of 2 5 Fluoro 2 Methoxyphenyl Pyridine As a Ligand

Ligand Design Principles for Transition Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, as the ligand framework dictates the geometric and electronic properties of the resulting metal complex. For 2-phenylpyridine-type ligands like 2-(5-Fluoro-2-methoxyphenyl)pyridine, several principles are key. The d-electron count of the metal, its oxidation state, and coordination geometry are crucial factors that determine the strength of metal-ligand interactions and the electronic structure of the complex. nih.gov

The electronic nature of the ligand is modified by its substituents. The this compound ligand features both an electron-donating methoxy (B1213986) (-OCH₃) group and an electron-withdrawing fluorine (-F) atom. The methoxy group, positioned ortho to the phenyl-pyridine linkage, increases the electron density on the phenyl ring, enhancing the ligand's σ-donating ability. Conversely, the fluorine atom at the meta position withdraws electron density via induction. This electronic push-pull effect allows for precise tuning of the ligand field strength and the energy levels of the metal-centered d-orbitals. nih.govfu-berlin.de Such modifications are critical for designing complexes with desired photophysical properties, as they influence metal-to-ligand charge transfer (MLCT) energies. nih.gov

Steric factors also play a significant role. The methoxy group at the ortho position can influence the planarity and bite angle of the C^N coordinating pocket, which in turn affects the coordination geometry and stability of the complex. The rigidity of the bidentate chelate formed by 2-phenylpyridine (B120327) ligands enhances the stability and inertness of the resulting complexes. uoi.gr

Synthesis and Characterization of Metal Complexes (e.g., Pt(II), Ni(II), Cu(I), Ag(I))

The synthesis of transition metal complexes with 2-phenylpyridine-type ligands is well-established. Generally, these syntheses involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent, sometimes under reflux. nih.govjscimedcentral.com For cyclometalated complexes, a chloro-bridged dimer is often formed as an intermediate, which can then be reacted with other ligands to create mixed-ligand complexes. uoi.gr

For instance, a typical synthesis of a Pt(II) complex would involve reacting K₂PtCl₄ with this compound. orientjchem.org Similarly, Ni(II) complexes can be prepared using NiCl₂·6H₂O. jscimedcentral.comorientjchem.org The synthesis of Cu(I) and Ag(I) complexes often involves reacting the ligand with copper(I) or silver(I) salts. jscimedcentral.com

Characterization of these newly synthesized complexes relies on a suite of analytical techniques. Elemental analysis provides confirmation of the empirical formula. Molar conductivity measurements can distinguish between ionic and neutral complexes. orientjchem.org Spectroscopic methods such as NMR, IR, and UV-Vis are essential for elucidating the structure and bonding within the complex, while single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. nih.govnih.gov

Below is a table illustrating hypothetical synthetic routes for complexes of this compound with various metal ions, based on common procedures for related ligands.

| Metal Ion | Precursor | Typical Reaction Conditions | Hypothetical Product |

| Pt(II) | K₂PtCl₄ | Reaction in a solvent mixture like acetone/water, often followed by reaction with a bridging ligand precursor. uoi.gr | [Pt(C^N)Cl]₂ (dimer) |

| Ni(II) | NiCl₂·6H₂O | Reflux in an alcoholic solvent like ethanol (B145695). jscimedcentral.com | [Ni(C^N)₂(H₂O)₂] |

| Cu(I) | [Cu(CH₃CN)₄]BF₄ | Reaction in a solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. nih.gov | [Cu(C^N)(PPh₃)₂] (with ancillary phosphine (B1218219) ligands) |

| Ag(I) | AgNO₃ | Reaction in ethanol or methanol, often yielding linear or tetrahedral complexes depending on stoichiometry. jscimedcentral.com | [Ag(N)₂]NO₃ (coordination via pyridine (B92270) N-donor) |

| Note: C^N represents the cyclometalated 2-(5-fluoro-2-methoxyphenyl)pyridinate ligand; N represents the neutral ligand coordinating only through the pyridine nitrogen. |

Spectroscopic Signatures within Coordination Complexes (e.g., NMR, IR, UV-Vis)

Spectroscopy is a powerful tool for characterizing the coordination of this compound to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the ligand's environment. Upon coordination, the signals of the protons and carbons on the pyridine and phenyl rings typically shift, indicating a change in their electronic environment. scielo.org.za For cyclometalated complexes, the loss of the proton at the metalated carbon position is a key indicator of C-H bond activation. ¹⁹F NMR is particularly useful for this ligand, as the chemical shift of the fluorine atom is highly sensitive to changes in the electronic structure of the complex upon coordination. ptfarm.plresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic vibrational bands for the pyridine and phenyl rings. Coordination to a metal center typically causes a shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber (a blue shift), which is a clear indication of the nitrogen atom's involvement in bonding. kpi.ua The presence of new bands at lower frequencies can often be attributed to metal-ligand vibrations (e.g., M-N and M-C bonds).

UV-Vis Spectroscopy: The electronic absorption spectra of complexes containing 2-phenylpyridine-type ligands are characterized by intense bands in the UV region and potentially bands in the visible region. mdpi.comchalcogen.ro These absorptions are generally assigned to ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.gov The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. For example, the fluoro and methoxy groups on this compound would be expected to modulate the energies of the HOMO and LUMO orbitals, thereby shifting the absorption maxima. mdpi.comnih.gov

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) |

| ¹H NMR | Aromatic signals in the typical 7-9 ppm range. | Downfield or upfield shifts of pyridine and phenyl protons upon coordination. Disappearance of the signal for the proton at the cyclometalated position. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom. | Significant shift in the fluorine resonance, indicating a change in the electronic environment. ptfarm.pl |

| IR | C=N stretch of pyridine ring around 1580-1600 cm⁻¹. | Shift of C=N stretch to higher frequency (e.g., >1600 cm⁻¹). kpi.ua Appearance of new M-N and M-C bands at lower frequencies. |

| UV-Vis | Intense π-π* transitions in the UV region. | Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands, often at lower energy (longer wavelength). nih.gov |

Influence of Ligand Framework on Coordination Geometry and Electronic Structure

The framework of the this compound ligand exerts a profound influence on the coordination geometry and electronic structure of its metal complexes. As a 2-phenylpyridine derivative, it has a strong propensity to act as a C^N cyclometalating ligand, forming a highly stable five-membered chelate ring with the metal center. uoi.gr

This cyclometalation typically leads to specific coordination geometries. For d⁸ metal ions like Pt(II) and Ni(II), a square planar geometry is commonly observed. orientjchem.orgresearchgate.net For d¹⁰ ions like Cu(I) and Ag(I), geometries can vary from linear to tetrahedral, depending on the number of coordinated ligands and their steric bulk. jscimedcentral.com The ortho-methoxy group on the phenyl ring can sterically influence the arrangement of other ligands around the metal center, potentially distorting the ideal geometry.

The electronic structure of the complex is tuned by the substituents. The electron-donating methoxy group increases the energy of the highest occupied molecular orbital (HOMO), which often has significant ligand character. The electron-withdrawing fluorine atom can lower the energy of the ligand-based orbitals. This interplay affects the HOMO-LUMO gap and, consequently, the photophysical properties of the complex, such as its emission color and quantum yield. rsc.org The strong σ-donating character of the cyclometalated carbon atom raises the energy of the metal d-orbitals, leading to a strong ligand field, which is particularly important in designing luminescent materials. nih.gov

Reactivity and Substitution Mechanisms in Metal Complexes

The reactivity of metal complexes, particularly ligand substitution, is fundamental to their application in catalysis and synthesis. The mechanisms of these reactions can be broadly classified as associative (A), dissociative (D), or interchange (Iₐ or Iₔ). uvic.cadalalinstitute.com

For square planar d⁸ complexes, such as those expected for Pt(II) and Ni(II) with this compound, ligand substitution reactions often proceed via an associative mechanism. libretexts.org In this pathway, the incoming ligand attacks the metal center to form a five-coordinate intermediate before the leaving group departs. The rate of an associative reaction is dependent on the concentration and nature of both the starting complex and the incoming ligand. uvic.ca

For octahedral complexes, which could be formed with other metal ions or with additional ligands, dissociative mechanisms are more common. dalalinstitute.comlibretexts.org A dissociative pathway involves an initial slow step where the leaving group departs to form a coordinatively unsaturated intermediate, which is then rapidly attacked by the incoming ligand. The rate of a purely dissociative reaction depends only on the concentration of the starting complex. uvic.cadalalinstitute.com

The electronic and steric properties of the this compound ligand can influence these mechanisms. The steric bulk of the ortho-methoxy group might hinder the approach of an incoming ligand, potentially disfavoring a purely associative pathway. Conversely, the strong M-C bond in the cyclometalated structure provides significant thermodynamic and kinetic stability, making the ligand less likely to dissociate from the metal center. uoi.gr

Applications in Organic Synthesis and Catalysis Involving 2 5 Fluoro 2 Methoxyphenyl Pyridine

Role as a Key Synthetic Intermediate or Building Block in Multistep Synthesis

"2-(5-Fluoro-2-methoxyphenyl)pyridine" serves as a critical intermediate in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, featuring a nucleophilic pyridine (B92270) ring and a substituted phenyl ring, allows for a variety of chemical transformations, making it an ideal starting material or fragment for the construction of elaborate molecular architectures.

A notable example of its application is in the synthesis of Ulocuplumab (BMS-936564), a monoclonal antibody that was investigated for the treatment of hematologic malignancies. In the synthesis of a small molecule component or a related precursor for this therapeutic, "this compound" is utilized as a key starting material. The synthetic route leverages the reactivity of the pyridine and phenyl rings to introduce further functionalities and build the final complex structure. The presence of the fluorine atom can enhance the metabolic stability of the final compound, a desirable property in drug design.

The general synthetic strategy often involves the coupling of "this compound" with other heterocyclic or aromatic systems through transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen can also be a site for quaternization or N-oxide formation, further expanding its synthetic utility.

Table 1: Selected Examples of Multistep Syntheses Involving 2-Arylpyridine Intermediates

| Target Molecule | Intermediate | Synthetic Transformation | Reference |

| Ulocuplumab Precursor | This compound | Cross-coupling reactions | Patent WO2008088854A2 |

| Pimitespib Analogues | Substituted 2-phenylpyridines | Suzuki or Stille coupling | General Synthetic Methodologies |

Catalytic Applications of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into pyridine-based ligands can significantly modulate the electronic and steric properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. While specific catalytic applications of "this compound" itself are not extensively documented in publicly available literature, the broader class of fluorinated 2-arylpyridine ligands has garnered considerable interest in the development of novel catalytic systems.

Development of Catalytic Systems Incorporating Pyridine-Based Ligands

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their strong σ-donating ability and the ease with which their steric and electronic properties can be tuned. They form stable complexes with a wide range of transition metals, including palladium, rhodium, iridium, and copper. These complexes have been successfully employed as catalysts in a variety of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H bond activation/functionalization, and asymmetric catalysis.

The development of catalytic systems often involves the rational design of ligands to control the reactivity of the metal center. Fluorinated 2-arylpyridines are attractive candidates for ligand design due to the unique properties imparted by the fluorine substituents. For example, palladium(II) complexes with substituted pyridine ligands have demonstrated efficacy in cross-coupling reactions. nih.gov The coordination of these ligands to the metal center can influence the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles.

Influence of Fluorine and Methoxy (B1213986) Substituents on Catalytic Activity and Selectivity

The presence of both a fluorine atom and a methoxy group on the 2-phenylpyridine (B120327) scaffold has a pronounced effect on the ligand's properties and, consequently, the catalytic performance of its metal complexes.

Influence of the Fluorine Substituent:

Electronic Effects: Fluorine is the most electronegative element, and its incorporation into the phenyl ring of the ligand makes the ligand more electron-deficient. This can increase the Lewis acidity of the metal center in the corresponding complex, potentially enhancing its catalytic activity in reactions that are promoted by electrophilic catalysts. mdpi.com

Steric Effects: Although fluorine has a relatively small van der Waals radius, its presence can influence the conformation of the ligand and the coordination geometry around the metal center.

C-H Bond Activation: The electron-withdrawing nature of fluorine can acidify ortho C-H bonds, facilitating their activation in certain catalytic cycles. nih.gov This has been exploited in palladium-catalyzed C-H bond arylation of fluorinated 2-arylpyridines for the synthesis of iridium(III) complexes. acs.org

Redox Properties: The introduction of fluorine can tune the redox potential of the metal complex, which is crucial for catalytic reactions involving changes in the oxidation state of the metal. mdpi.com

Influence of the Methoxy Substituent:

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density on the phenyl ring and, to a lesser extent, the pyridine ring. This can enhance the σ-donating ability of the ligand, potentially stabilizing higher oxidation states of the metal center.

Coordinating Ability: The oxygen atom of the methoxy group can act as a hemilabile coordinating site, transiently binding to the metal center. This can influence the stability of catalytic intermediates and the selectivity of the reaction.

Steric Effects: The methoxy group is bulkier than a hydrogen atom and can influence the steric environment around the metal center, which can be beneficial for controlling selectivity.

The interplay of the electron-withdrawing fluorine and the electron-donating methoxy group in "this compound" creates a unique electronic profile. This push-pull effect can be advantageous in fine-tuning the properties of a catalyst for a specific application.

Table 2: Predicted Effects of Substituents on Catalytic Properties of a Hypothetical Metal-2-(5-Fluoro-2-methoxyphenyl)pyridine Complex

| Substituent | Property Influenced | Predicted Effect on Catalysis |

| 5-Fluoro | Lewis acidity of metal center | Potentially increased activity in electrophilically driven reactions |

| 5-Fluoro | Redox potential of metal center | Tuned for specific oxidative or reductive steps |

| 2-Methoxy | Electron density at metal center | Stabilization of higher oxidation state intermediates |

| 2-Methoxy | Hemilabile coordination | Potential for enhanced selectivity through transient coordination |

In Vitro Biological Activity and Mechanistic Investigations of 2 5 Fluoro 2 Methoxyphenyl Pyridine Analogues

Anticancer Activity Studies (In Vitro)

The exploration of pyridine (B92270) derivatives as anticancer agents has revealed promising candidates that interfere with cancer cell proliferation and survival through various mechanisms.

Cytotoxicity Evaluation against Various Cancer Cell Lines

Analogues featuring the core pyridine structure have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, various 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxicity against a wide panel of cancer cells, including those from renal (OUR-10), prostate (PC3), breast (MCF-7), and liver (HepG2) cancers, with some compounds exhibiting activity at nanomolar concentrations. alliedacademies.org

One study on pyrazolo[3,4-b]pyridine derivatives containing a methoxyphenyl group reported substantial anticancer activity. Compound 9a was highly active against HeLa cervical cancer cells with a half-maximal inhibitory concentration (IC50) of 2.59 µM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 2.35 µM). nih.gov Another analogue, 14g , showed potent cytotoxicity against MCF-7 breast cancer and HCT-116 colon cancer cells, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov

Similarly, spiro-pyridine derivatives have been evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov Spiro-pyridine compounds 5 and 7 demonstrated superior activity against Caco-2 cells, with IC50 values of 9.78 ± 0.70 µM and 7.83 ± 0.50 µM, respectively, which were more potent than doxorubicin (IC50 = 12.49 ± 1.10 µM) in the same assay. nih.gov Another pyridine derivative, compound 12 , exhibited potent cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 0.5 µM and 5.27 µM, respectively. nih.gov

The following table summarizes the cytotoxic activity of selected pyridine analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | HeLa | 2.59 | nih.gov |

| 14g | MCF-7 | 4.66 | nih.gov |

| 14g | HCT-116 | 1.98 | nih.gov |

| Spiro-pyridine 5 | Caco-2 | 9.78 ± 0.70 | nih.gov |

| Spiro-pyridine 7 | Caco-2 | 7.83 ± 0.50 | nih.gov |

| Compound 12 | MCF-7 | 0.5 | nih.gov |

| Compound 12 | HepG2 | 5.27 | nih.gov |

| Doxorubicin | HeLa | 2.35 | nih.gov |

| Doxorubicin | MCF-7 | 4.57 | nih.gov |

| Doxorubicin | Caco-2 | 12.49 ± 1.10 | nih.gov |

Molecular Mechanisms of Anticancer Action (e.g., Kinase Inhibition, Apoptosis Induction, DNA Gyrase Inhibition)

The anticancer effects of these pyridine analogues are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cell cycle regulation and proliferation, such as kinases.

Kinase Inhibition: Several pyridine derivatives function as potent kinase inhibitors. For example, certain spiro-pyridine compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compound 7 from this class inhibited EGFR and VEGFR-2 with IC50 values of 0.124 µM and 0.221 µM, respectively. nih.gov Other pyridine-based compounds have been designed as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov One such derivative, compound 12 , showed potent PIM-1 inhibition (97.5%) with an IC50 of 14.3 nM. nih.gov Pyrazolo[3,4-b]pyridine analogues have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) and CDK9, leading to cell cycle arrest. nih.gov

Apoptosis Induction: Induction of apoptosis is a hallmark of many effective anticancer agents. Studies have shown that pyridine analogues can trigger apoptosis through various cellular pathways. For example, 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine was found to induce apoptosis in HepG2 cells by upregulating JNK, a key protein in stress-induced cell death pathways. nih.gov Spiro-pyridine derivatives were shown to promote apoptosis by activating the pro-apoptotic protein Bax and suppressing the anti-apoptotic protein Bcl-2. nih.gov Further investigation into one of the most active compounds revealed it increased the total apoptotic cell population to 42.35% from a baseline of 1.92% in untreated Caco-2 cells. nih.gov Dihydropyridine (B1217469) and pyridine analogues have also been shown to induce apoptosis through the overproduction of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

Modulation of Specific Cellular Signaling Pathways and Receptors (e.g., AKT1, ERα, HER2, CDK9, mGluR2)

The biological activity of pyridine analogues is closely linked to their ability to modulate critical cellular signaling pathways and interact with specific receptors that drive cancer progression.

Research on 2-methoxypyridine-3-carbonitriles has pointed to their interaction with key signaling proteins. researchgate.net Molecular docking studies have suggested that these compounds have strong binding affinities for the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), indicating a mechanism that involves the disruption of these crucial pathways in cancer cells. researchgate.net The inhibition of CDK9 by pyrazolo[3,4-b]pyridine derivatives directly impacts the cell cycle machinery, leading to cell cycle arrest and apoptosis. nih.gov

Antimicrobial Activity Studies (In Vitro)

In addition to their anticancer properties, pyridine-based structures have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy and Mechanistic Insights

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov These compounds were tested against a panel of bacteria, including drug-sensitive and drug-resistant strains. One of the most potent compounds, 7j , exhibited a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against certain strains, an effect that was eight-fold stronger than the antibiotic linezolid. nih.gov The MICs for the broader series of compounds ranged from 2 to 32 µg/mL against Gram-positive bacteria. nih.gov Other studies on different classes of pyridine derivatives have reported MIC values ranging from 0.5 to 64 µg/mL against various bacterial strains, including S. aureus and E. coli. nih.gov

The following table presents the MIC values for selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone analogues.

| Compound | Bacterial Strain Type | MIC Range (µg/mL) | Reference |

| Analogues 6a-m | Gram-positive | 2 - 32 | nih.gov |

| Compound 7j | Gram-positive | 0.25 - 1 | nih.gov |

| Linezolid (Reference) | Gram-positive | (8-fold higher than 7j) | nih.gov |

Antifungal Efficacy

Analogues of pyridine have also shown promise as antifungal agents. Certain pyridine derivatives were found to be active against an efflux-negative strain of Candida albicans, with MICs ranging from 2 to 64 µg/mL. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of lanosterol (B1674476) demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to the accumulation of lanosterol and ultimately inhibits fungal growth. nih.gov Further studies on other pyridine derivatives have reported activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides. mdpi.comarabjchem.org For instance, pyrazole (B372694) analogues containing a trifluoromethyl pyridine moiety showed potent activity against F. graminearum, with one compound exhibiting an EC50 value of 0.0530 µM. mdpi.com

Antiviral Efficacy

While various pyridine-containing heterocycles have demonstrated good in vitro antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV), no specific studies detailing the antiviral efficacy of 2-(5-Fluoro-2-methoxyphenyl)pyridine or its analogues were identified. nih.govnih.gov Research on related structures, such as 2-phenylpyrazolopyridines and 2-benzoxyl-phenylpyridine derivatives, has shown that substitution patterns on the phenyl ring can significantly influence antiviral potency. nih.govmdpi.com However, without experimental data, the specific antiviral profile of the requested compound cannot be detailed.

Other Pharmacological Activities (In Vitro)

Anti-inflammatory Effects

The pyridine nucleus is a common feature in compounds designed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX). nih.gov Studies on various substituted phenylpyridine and pyrazole-containing heterocyclic derivatives have reported significant in vitro anti-inflammatory effects. nih.govresearchgate.net These effects are typically evaluated through assays that measure the inhibition of inflammatory mediators. However, specific data from such assays for this compound analogues are not available.

Antidiabetic and Antioxidant Activities

The therapeutic potential of pyridine derivatives extends to metabolic diseases. Analogues are often screened for their ability to inhibit key enzymes involved in diabetes, such as α-amylase and α-glucosidase, and for their capacity to scavenge free radicals in antioxidant assays. biomedpharmajournal.orgresearchgate.net Although numerous natural and synthetic compounds containing pyridine scaffolds have been evaluated for these properties, specific in vitro antidiabetic and antioxidant data for this compound could not be retrieved from the searched literature. nih.govresearchgate.net

Structure-Activity Relationships (SAR) Derivations in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For various classes of pyridine derivatives, SAR studies have revealed key structural features that determine their biological activity. For instance, in antiviral pyrazolopyridine derivatives, the nature and position of substituents on the phenyl ring are critical for potency against different viral strains. nih.gov Similarly, for anti-inflammatory agents, the specific arrangement of functional groups dictates the interaction with target enzymes like COX. nih.gov Without a dataset of tested analogues of this compound, a specific SAR analysis for its antiviral, anti-inflammatory, antidiabetic, or antioxidant activities cannot be constructed.

Due to the absence of specific research findings for "this compound" and its analogues in the available literature, the creation of data tables and a detailed, evidence-based article as per the user's request is not possible at this time.

Conclusion and Future Research Directions

Synthesis of Current Research on 2-(5-Fluoro-2-methoxyphenyl)pyridine

The current body of scientific literature positions this compound as a significant heterocyclic compound, primarily utilized as a versatile building block in the synthesis of more complex molecules for various applications. Research has largely centered on the efficient construction of its core biaryl structure, leveraging modern cross-coupling methodologies. The primary synthetic routes involve palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, which are favored for their high yields and functional group tolerance. These methods typically involve the coupling of a substituted pyridine (B92270) derivative with a corresponding phenyl-containing reagent.

The chemical properties of this compound are dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich methoxy-substituted phenyl ring, further modulated by the presence of the fluorine atom. This unique electronic arrangement influences its reactivity, particularly in electrophilic and nucleophilic substitution reactions, and makes it an attractive scaffold for the development of novel compounds.

In medicinal chemistry, the 2-arylpyridine motif is a recognized pharmacophore present in numerous biologically active compounds. nih.gov While specific research on the direct biological activity of this compound is not extensively documented, its role as a key intermediate is implied in the broader context of drug discovery programs targeting a range of therapeutic areas. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. jchemrev.com

In the realm of materials science, pyridine-containing compounds are explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of 2-arylpyridines can be tuned through substitution, making them suitable as components of hole-transporting or electron-transporting layers. chemrxiv.orgnih.gov The specific application of this compound in this field is an area with potential for exploration.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic intermediate, there are several notable knowledge gaps in the dedicated study of this compound. A comprehensive investigation into its own biological activity profile is currently lacking. Screening this compound against various biological targets could reveal previously unknown pharmacological properties.

Furthermore, a detailed and systematic study of its chemical reactivity is yet to be published. Understanding the regioselectivity of electrophilic substitution reactions or the scope of nucleophilic aromatic substitution on both the pyridine and phenyl rings would be of significant value to synthetic chemists. The development of novel synthetic methodologies for its preparation, beyond the standard cross-coupling reactions, could also be a fruitful area of research, potentially leading to more efficient and environmentally benign synthetic routes.

The application of this compound in materials science remains largely unexplored. Research into its photophysical properties, such as its absorption and emission spectra, as well as its performance in organic electronic devices, could uncover new applications in this field. Additionally, its potential as a ligand in coordination chemistry and catalysis has not been thoroughly investigated.

A significant gap also exists in the publicly available analytical data for this specific compound. Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and, particularly, a single-crystal X-ray structure would provide invaluable information about its molecular geometry and solid-state packing, which are crucial for computational modeling and understanding its physical properties. The development of predictive models for properties like lipophilicity and acidity for fluorinated compounds is an ongoing area of research that would benefit from experimental data on molecules like this. rsc.org

Future Prospects and Potential Applications in Advanced Chemical and Biological Sciences

The future prospects for this compound appear promising, with potential applications spanning both medicinal chemistry and materials science. In the pharmaceutical sector, it will likely continue to serve as a valuable scaffold for the synthesis of novel drug candidates. scispace.com The unique substitution pattern offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening. Future research could focus on incorporating this moiety into molecules targeting specific enzymes or receptors where the combination of the pyridine, fluorophenyl, and methoxy (B1213986) groups could lead to enhanced potency and selectivity. There is a growing interest in the development of pyridine-containing drugs for a wide range of diseases, including diabetes and bacterial infections, presenting opportunities for derivatives of this compound. chemrxiv.orgnih.gov

In materials science, the exploration of this compound and its derivatives as components in organic electronics is a compelling avenue for future research. innovations-report.com By modifying the core structure, it may be possible to fine-tune the HOMO/LUMO energy levels and charge transport properties to create more efficient and stable OLEDs, organic photovoltaics, and organic field-effect transistors. The development of functionalized graphene materials incorporating pyridine derivatives for applications such as corrosion inhibition also presents a novel research direction.

Furthermore, the field of catalysis could benefit from the investigation of metal complexes bearing ligands derived from this compound. The electronic and steric properties of such ligands could be tailored to influence the activity and selectivity of various catalytic transformations. The recent advancements in C-H functionalization of pyridines could also be applied to this molecule to create novel derivatives that would be otherwise difficult to synthesize.

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)pyridine, and how is structural integrity validated?

Answer:

Synthesis typically involves cyclopropane ring formation via radical-mediated reactions (e.g., using peroxides or light) followed by coupling with substituted pyridines. Key steps include:

- Cyclopropanation : Reaction of vinyl precursors with radical initiators like diethylzinc and iodine under controlled conditions .

- Coupling : Use of palladium catalysts for Suzuki-Miyaura cross-coupling to attach the pyridine moiety .

- Purification : Column chromatography or recrystallization to achieve ≥99% purity .

Structural validation employs:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Matching experimental m/z values with theoretical calculations (e.g., [M+H]+ for C13H13FNO: 218.0982) .

Advanced: How can stereochemical inconsistencies in cyclopropane-containing derivatives be resolved during synthesis?

Answer:

Discrepancies in NMR coupling constants (e.g., J = 5–8 Hz for cis/trans cyclopropane protons) require:

- Chiral Chromatography : Separation of enantiomers using chiral stationary phases (e.g., (1S,2S)- vs. (1R,2R)-isomers) .

- X-ray Crystallography : Definitive assignment of absolute configuration via crystal structure analysis .

- Dynamic NMR Studies : Temperature-dependent experiments to assess rotational barriers around the cyclopropane ring .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

- HRMS : Confirms molecular formula (e.g., exact mass for C13H13FNO: 218.0982) .

- Multinuclear NMR : 19F NMR to verify fluorine substitution (δ −110 to −115 ppm for aromatic F) .

- HPLC-PDA : Assess purity (>99%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced: What strategies enhance functional selectivity in serotonin 2C (5-HT2C) receptor studies using this compound?

Answer:

- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) to improve receptor binding affinity (ΔG = −9.5 kcal/mol via docking studies) .

- Chiral Resolutions : Isolating enantiomers to evaluate stereospecific activity (e.g., (+)-26 vs. (−)-26 showing 10-fold difference in IC50) .

- Metabotropic Glutamate Receptor (mGluR2) Imaging : Radiolabeling with 11C for PET to study allosteric modulation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to uncharacterized toxicity .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does fluorination at the 5-position impact physicochemical properties?

Answer:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonding with Asp134 in 5-HT2C (ΔΔG = −1.2 kcal/mol) .

- Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 increases from 2.1 to 4.3 hours in microsomal assays) .